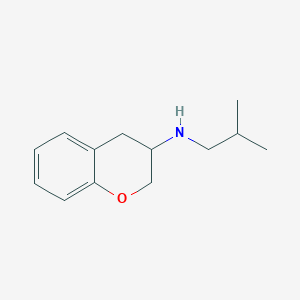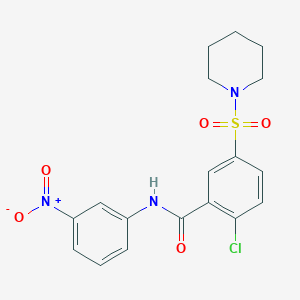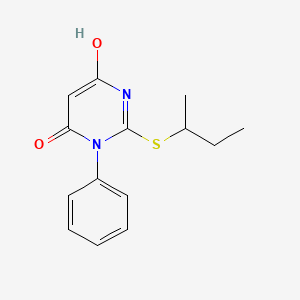![molecular formula C16H27N5O3S B6031674 4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6031674.png)
4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine, also known as BMS-806, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies, and its mechanism of action has been extensively studied.
Mechanism of Action
4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is a selective inhibitor of B-Raf kinase. It binds to the ATP-binding site of B-Raf and prevents its activation. This leads to the inhibition of the MAPK/ERK signaling pathway, which is essential for cancer cell growth and survival. Inhibition of this pathway by this compound results in the induction of apoptosis and the inhibition of cancer cell proliferation.
Biochemical and physiological effects:
This compound has been shown to have potent antitumor activity in preclinical studies. It inhibits the growth of various cancer cell lines, including melanoma, colon, and lung cancer. This compound has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine is its selectivity for B-Raf kinase. This makes it a useful tool for studying the role of this kinase in cancer cell growth and survival. However, one limitation of this compound is its relatively low potency compared to other B-Raf inhibitors. This may limit its use in certain experiments where high potency is required.
Future Directions
There are several future directions for the development of 4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine. One possible direction is the optimization of its potency and selectivity for B-Raf kinase. This could be achieved through the development of analogs or the identification of new binding sites. Another direction is the evaluation of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Finally, the use of this compound in clinical trials for the treatment of cancer is another important future direction.
Synthesis Methods
The synthesis of 4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine involves several steps. The first step is the preparation of 4-(butylsulfonyl)pyrimidine, which is then reacted with piperazine to obtain 4-(butylsulfonyl)-1-piperazinyl-4-pyrimidine. The final step involves the reaction of 4-(butylsulfonyl)-1-piperazinyl-4-pyrimidine with morpholine to obtain this compound. The overall yield of the synthesis is around 30%.
Scientific Research Applications
4-{6-[4-(butylsulfonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine has been extensively studied for its potential use in cancer treatment. Preclinical studies have shown that this compound inhibits the growth of cancer cells by targeting the protein kinase B-Raf. B-Raf is a key protein in the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer cells. Inhibition of B-Raf by this compound leads to the suppression of this pathway, resulting in the inhibition of cancer cell growth.
properties
IUPAC Name |
4-[6-(4-butylsulfonylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3S/c1-2-3-12-25(22,23)21-6-4-19(5-7-21)15-13-16(18-14-17-15)20-8-10-24-11-9-20/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIIKFTVFPIQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-2,6-dimethylmorpholine](/img/structure/B6031592.png)
![3-(trifluoromethyl)-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B6031605.png)
![N-(tert-butyl)-3-[4-(trifluoromethyl)benzoyl]-1-piperidinecarboxamide](/img/structure/B6031611.png)
![2-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6031618.png)
![3-[2-(3-fluorophenyl)ethyl]-1-[3-(methylthio)propanoyl]piperidine](/img/structure/B6031630.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6031634.png)

![5-(1-{[5-(ethylthio)-2-thienyl]carbonyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6031643.png)


![2-{[(2,5-dimethylphenyl)acetyl]amino}benzamide](/img/structure/B6031672.png)

![2-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6031677.png)
![2-(2-phenylethyl)-8-(4-pyridinyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6031682.png)